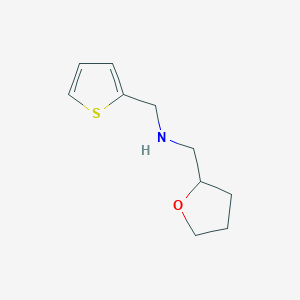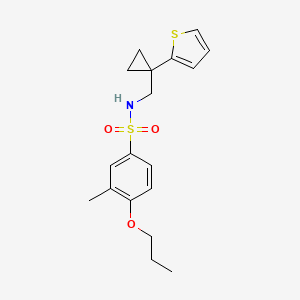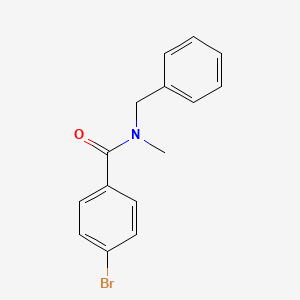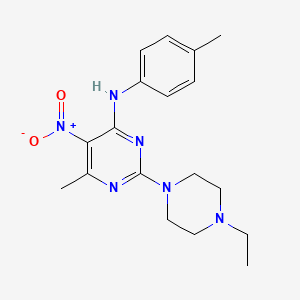![molecular formula C26H30N4O5 B2967483 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione CAS No. 896383-58-7](/img/no-structure.png)
3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H30N4O5 and its molecular weight is 478.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound of interest is part of a broader class of compounds that have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum using the Paper disc diffusion method (Ravi R. Vidule, 2011).
Anticancer Potential
Novel quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. These studies suggest the potential of these compounds as anticancer agents (Safoora Poorirani et al., 2018).
Electrochemical Synthesis and Applications
Electrochemical synthesis methods involving compounds with structural similarities to the one mentioned have been explored. These studies focus on the synthesis of new compounds with potential applications in various fields, including pharmaceutical chemistry (A. Amani, D. Nematollahi, 2012).
Synthesis of Isothiazole and Isoxazole Derivatives
Research into the synthesis of novel heterocyclic compounds, including those containing isothiazole and isoxazole rings appended to quinoline, has been conducted. These compounds were evaluated for their antimicrobial activity, providing insights into their potential pharmacological applications (S. Marganakop et al., 2022).
Development of Anticancer Analogues
Studies have focused on the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as analogs to known anticancer agents. These compounds displayed remarkable antitumor activity against various cancer cell lines, highlighting their potential as therapeutic agents (A. Alafeefy et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-aminobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride, followed by the reaction of the resulting intermediate with 6-bromo-1-hexanoyl chloride and 4-(1,3-benzodioxol-5-ylmethyl)piperazine. The final product is obtained by the hydrolysis of the ester group and subsequent cyclization of the resulting intermediate.", "Starting Materials": [ "3-aminobenzoic acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride", "6-bromo-1-hexanoyl chloride", "4-(1,3-benzodioxol-5-ylmethyl)piperazine" ], "Reaction": [ "Step 1: Condensation of 3-aminobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid.", "Step 2: Reaction of the intermediate with 6-bromo-1-hexanoyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-{6-bromo-1-[(hexanoyloxy)methyl]hexyl}-2,4(1H,3H)-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 3: Reaction of the intermediate with 4-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the final product 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione.", "Step 4: Hydrolysis of the ester group in the final product using a strong acid such as hydrochloric acid (HCl) to form the intermediate 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-hydroxyhexyl}quinazoline-2,4(1H,3H)-dione.", "Step 5: Cyclization of the intermediate in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the final product 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
896383-58-7 |
Fórmula molecular |
C26H30N4O5 |
Peso molecular |
478.549 |
Nombre IUPAC |
3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33) |
Clave InChI |
XDHHRRFTXFMYLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2967406.png)
![7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2967407.png)
![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)


![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2967413.png)
![1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2967414.png)

![[(Thiolan-2-yl)methyl]thiourea](/img/structure/B2967418.png)

